molecular formula C25H23N3O3 B12458629 N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide

N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide

Cat. No.: B12458629
M. Wt: 413.5 g/mol
InChI Key: HXCBFMVUJHMJIW-UHFFFAOYSA-N
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Description

N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N'-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetyl]benzohydrazide

InChI

InChI=1S/C25H23N3O3/c1-17-21(15-24(29)27-28-25(30)19-10-6-3-7-11-19)22-14-20(12-13-23(22)26-17)31-16-18-8-4-2-5-9-18/h2-14,26H,15-16H2,1H3,(H,27,29)(H,28,30)

InChI Key

HXCBFMVUJHMJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NNC(=O)C4=CC=CC=C4

Origin of Product

United States

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